molecular formula C16H25N3O2 B1462663 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine CAS No. 885274-56-6

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Cat. No.: B1462663
CAS No.: 885274-56-6
M. Wt: 291.39 g/mol
InChI Key: BXBJCDYQOADWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is a chemical compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as a building block in the synthesis of various pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with pyridin-2-ylmethylamine in the presence of a suitable coupling reagent, such as carbodiimide, under controlled temperature and pH conditions. The reaction typically proceeds via the formation of an intermediate amide, which is then protected using a Boc (tert-butoxycarbonyl) group to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with precise temperature and pressure control systems. The process involves the use of automated synthesis platforms to ensure consistency and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. Additionally, it is employed in the development of chemical probes and molecular tools for biological studies.

Mechanism of Action

The mechanism by which 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist, targeting specific molecular pathways involved in disease processes. The compound interacts with its molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • 1-Boc-4-aminopiperidine

  • 1-Boc-4-(pyridin-2-yl)piperazine

  • 1-Boc-4-(pyridin-3-yl)piperazine

  • 1-Boc-4-(pyridin-4-yl)piperazine

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJCDYQOADWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656261
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-56-6
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.